Cas no 2171811-39-3 ({1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine)

{1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine
- 2171811-39-3
- EN300-1291071
- {1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine
-
- インチ: 1S/C10H18N4O/c1-8(9-2-4-15-5-3-9)14-10(6-11)12-7-13-14/h7-9H,2-6,11H2,1H3
- InChIKey: ODMFCLDTCNHGGI-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C(C)N1C(CN)=NC=N1
計算された属性
- 精确分子量: 210.14806121g/mol
- 同位素质量: 210.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 66Ų
{1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1291071-1.0g |
{1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine |
2171811-39-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1291071-1000mg |
{1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine |
2171811-39-3 | 1000mg |
$1414.0 | 2023-09-30 | ||
Enamine | EN300-1291071-10000mg |
{1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine |
2171811-39-3 | 10000mg |
$6082.0 | 2023-09-30 | ||
Enamine | EN300-1291071-100mg |
{1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine |
2171811-39-3 | 100mg |
$1244.0 | 2023-09-30 | ||
Enamine | EN300-1291071-5000mg |
{1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine |
2171811-39-3 | 5000mg |
$4102.0 | 2023-09-30 | ||
Enamine | EN300-1291071-50mg |
{1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine |
2171811-39-3 | 50mg |
$1188.0 | 2023-09-30 | ||
Enamine | EN300-1291071-250mg |
{1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine |
2171811-39-3 | 250mg |
$1300.0 | 2023-09-30 | ||
Enamine | EN300-1291071-500mg |
{1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine |
2171811-39-3 | 500mg |
$1357.0 | 2023-09-30 | ||
Enamine | EN300-1291071-2500mg |
{1-[1-(oxan-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}methanamine |
2171811-39-3 | 2500mg |
$2771.0 | 2023-09-30 |
{1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine 関連文献
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
{1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamineに関する追加情報
Recent Advances in the Study of 2171811-39-3 and {1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine
The chemical compound 2171811-39-3 and its derivative, {1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are part of a broader class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of these compounds make them promising candidates for drug development, particularly in targeting specific biological pathways.
Recent studies have focused on elucidating the molecular mechanisms by which 2171811-39-3 and its derivative exert their biological effects. One key area of investigation has been their interaction with enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. Preliminary findings suggest that these compounds may inhibit certain enzymes with high specificity, offering potential therapeutic benefits for diseases characterized by dysregulated enzyme activity.
In addition to their enzyme-inhibitory properties, {1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine has shown promise in modulating immune responses. Experimental models indicate that this compound can influence the activity of immune cells, such as T-cells and macrophages, potentially making it a valuable tool in the treatment of autoimmune disorders and chronic inflammatory conditions. Further research is needed to fully understand the immunomodulatory effects and to optimize the compound's pharmacokinetic profile.
The synthesis and optimization of 2171811-39-3 and its derivatives have also been a focal point of recent research. Advances in synthetic chemistry have enabled the production of these compounds with higher yields and greater purity, facilitating more robust preclinical testing. Researchers are exploring various modifications to the core structure to enhance bioavailability and reduce potential side effects, with the ultimate goal of developing clinically viable therapeutics.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as drug delivery, toxicity, and resistance mechanisms need to be addressed through comprehensive in vivo studies. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and bring these compounds closer to therapeutic use.
In conclusion, the ongoing research on 2171811-39-3 and {1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine highlights their potential as versatile agents in drug discovery. Their unique pharmacological properties and the recent advancements in their synthesis and characterization underscore the importance of continued investigation in this area. Future studies should aim to further elucidate their mechanisms of action and explore their applicability in treating a wider range of diseases.
2171811-39-3 ({1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine) Related Products
- 1874509-76-8(2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)
- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)
- 42247-74-5(2-(2-Hydroxyethyl)benzonitrile)
- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)
- 1803672-68-5(2,3-Dichloro-5-(difluoromethyl)pyridine-6-sulfonamide)
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)
- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)
- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)




